Hexocyclium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hexocyclium is a synthetic compound classified as a muscarinic acetylcholine receptor antagonist. Its chemical structure is defined by the molecular formula and a molecular weight of approximately 317.5 g/mol. The compound was historically utilized in the treatment of gastric ulcers and diarrhea, functioning primarily by inhibiting the action of acetylcholine at muscarinic receptors, particularly the M3 subtype located on parietal cells in the stomach .

- Oxidation: The compound can be oxidized to form various oxidation products, commonly using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield corresponding alcohol or amine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Substitution reactions can occur, particularly at the piperazine ring, involving nucleophiles or electrophiles under controlled conditions .

The major products from these reactions include various derivatives that maintain similar pharmacological properties but may exhibit different potencies or side effects.

Hexocyclium exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors. By binding to these receptors, it inhibits gastric acid secretion by preventing M3 receptor activation on parietal cells. This action leads to decreased motility in the gastrointestinal tract due to reduced smooth muscle contraction. Additionally, hexocyclium's interaction with other muscarinic receptor subtypes can result in typical anti-muscarinic side effects .

The synthesis of hexocyclium involves a multi-step process that begins with the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with methyl sulfate. This reaction is conducted under stringent quality control measures to ensure high purity and efficacy of the final product. Industrial production methods prioritize advanced purification techniques to eliminate impurities and enhance product quality .

Historically, hexocyclium has been used for:

- Gastrointestinal Disorders: It was utilized in the treatment of gastric ulcers and diarrhea due to its ability to reduce gastric acid secretion and intestinal motility.

- Research: Due to its specific interaction with muscarinic receptors, hexocyclium serves as a valuable tool in pharmacological studies aimed at understanding receptor dynamics and drug interactions .

Hexocyclium has been studied for its interactions with various muscarinic acetylcholine receptor subtypes (M1-M4). These studies indicate that while it effectively inhibits M3 receptors linked to gastric acid secretion, it also interacts with M2 and M4 receptors, which can lead to side effects such as dry mouth and blurred vision. Understanding these interactions is crucial for predicting adverse effects and optimizing therapeutic use .

Hexocyclium shares structural and functional similarities with several other compounds known for their antimuscarinic properties:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Atropine | Muscarinic acetylcholine receptor antagonist | Widely used in emergencies for bradycardia |

| Scopolamine | Antimuscarinic agent | Commonly used for motion sickness |

| Hyoscyamine | Antimuscarinic agent | Utilized for gastrointestinal disorders |

Hexocyclium is unique in its prolonged reduction of gastric acidity compared to these compounds, as well as its specific binding affinity for muscarinic receptors, which may contribute to its distinct pharmacological profile .

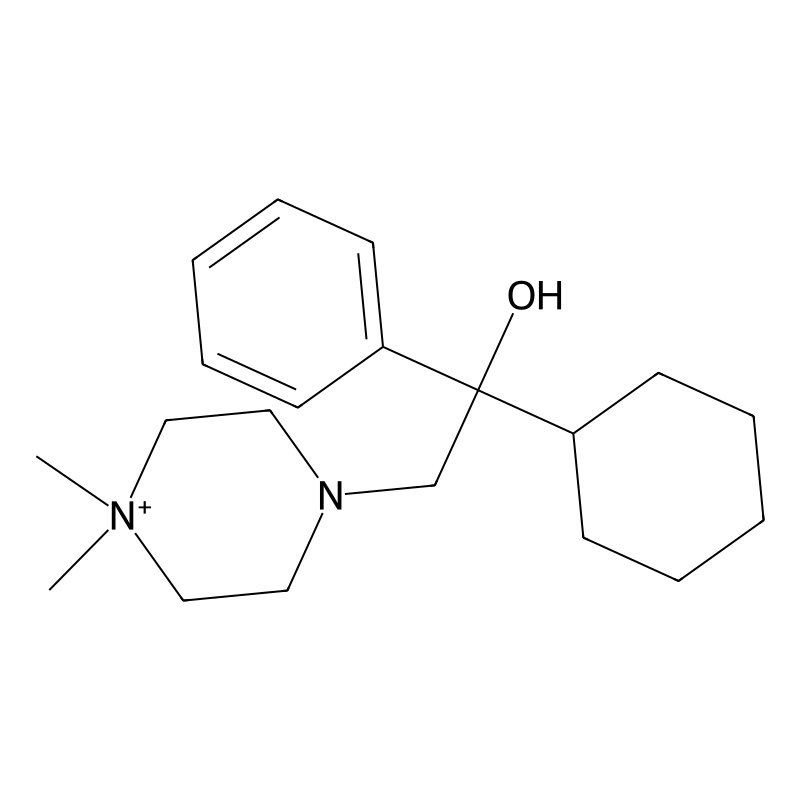

Hexocyclium is a synthetic quaternary ammonium compound with the molecular formula $$ \text{C}{20}\text{H}{33}\text{N}2\text{O}^+ $$ and a molecular weight of 317.5 g/mol. Its methylsulfate salt form (CAS 115-63-9) has the formula $$ \text{C}{21}\text{H}{36}\text{N}2\text{O}_5\text{S} $$ and a molecular weight of 428.59 g/mol. The IUPAC name for the base compound is 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium, while the methylsulfate salt is 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium methyl sulfate.

Structural Features

Hexocyclium’s structure comprises:

- A piperazinium core with two methyl groups at the 1 and 1' positions.

- A 2-cyclohexyl-2-hydroxy-2-phenylethyl side chain attached to the piperazine nitrogen.

- A quaternary ammonium center, conferring permanent positive charge and limiting blood-brain barrier penetration.

The methylsulfate salt enhances water solubility (>50% w/v), critical for pharmaceutical formulations.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Use Classification

Dates

KASICH AM, FEIN HD: Hexocyclium methosulfate in active duodenal ulcer; evaluation of a new anticholinergic drug in conventional and long-acting forms, especially its effect on gastric pH as studied in 48-hour analysis. Am J Dig Dis. 1958 Jan;3(1):12-23. [PMID:13487546]

Grundhofer B, Gibaldi M: Biopharmaceutic factors that influence effects of anticholinergic drugs: comparison of propantheline, hexocyclium, and isopropamide. J Pharm Sci. 1977 Oct;66(10):1433-5. [PMID:21951]

Rang, H. P. and Dale, M. M. (2012). Rang and Dale's Pharmacology (7th ed.). Edinburgh: Elsevier/Churchill Livingstone.

WHOCC-ATC: Hexocyclium